4-(3,5-Difluorophenyl)Piperidine Hydrochloride
CAS No.: 1004618-89-6
Cat. No.: VC2799548
Molecular Formula: C11H14ClF2N
Molecular Weight: 233.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1004618-89-6 |
|---|---|
| Molecular Formula | C11H14ClF2N |
| Molecular Weight | 233.68 g/mol |
| IUPAC Name | 4-(3,5-difluorophenyl)piperidine;hydrochloride |
| Standard InChI | InChI=1S/C11H13F2N.ClH/c12-10-5-9(6-11(13)7-10)8-1-3-14-4-2-8;/h5-8,14H,1-4H2;1H |
| Standard InChI Key | PHJMPFBDUAVODB-UHFFFAOYSA-N |
| SMILES | C1CNCCC1C2=CC(=CC(=C2)F)F.Cl |
| Canonical SMILES | C1CNCCC1C2=CC(=CC(=C2)F)F.Cl |
Introduction
Chemical Properties and Structural Characteristics
4-(3,5-Difluorophenyl)Piperidine Hydrochloride features a piperidine ring with a 3,5-difluorophenyl substituent at the 4-position. The compound exists as a hydrochloride salt, which enhances its stability and solubility in aqueous solutions compared to its free base form.
Based on structurally similar compounds, we can infer several key properties:
Physical and Chemical Properties
The compound likely possesses properties similar to its structural analog 4-(3,4-Difluorophenyl)piperidine hydrochloride, which has a molecular weight of 233.69 g/mol and chemical formula C₁₁H₁₄ClF₂N. The 3,5-difluoro isomer would share the same molecular formula and weight, differing only in the position of one fluorine atom.
A comparison with (S)-2-(3,5-Difluorophenyl)piperidine hydrochloride reveals additional insights:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄ClF₂N |
| Molecular Weight | 233.68 g/mol |
| Appearance | Likely a crystalline solid |
| Storage Conditions | Ambient temperature recommended |
The presence of the two fluorine atoms at the meta positions (3,5) on the phenyl ring imparts specific electronic and steric properties that distinguish it from other fluorinated piperidine derivatives .
Structural Features
The key structural features include:
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A six-membered piperidine heterocyclic ring containing one nitrogen atom
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A 3,5-difluorophenyl substituent at the 4-position of the piperidine ring
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The hydrochloride salt formation at the basic nitrogen of the piperidine
These structural elements contribute to the compound's potential biological activities and pharmacokinetic properties. The meta-positioned fluorine atoms (3,5-difluoro) create a unique electronic distribution compared to other substitution patterns like the 3,4-difluorophenyl analog.
Synthesis Methods
Multi-Step Synthesis Pathway
A potential synthetic route could involve:
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Starting with appropriately substituted 3,5-difluorophenylacetonitrile
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Alkylation with a suitable halide such as 1-bromo-3-chloropropane
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Reduction of the nitrile group using sodium borohydride with cobalt chloride
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Cyclization to form the piperidine ring
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Conversion to the hydrochloride salt
This approach would be analogous to the synthesis method described for (S)-3-(4-chlorophenyl)-piperidine, which employs a four-step process including alkylation, reduction, cyclization, and salt formation .
Chemical Resolution
If enantiomerically pure forms are desired, chemical resolution methods similar to those used for related compounds might be applicable:
"The (RS)-3-(4-chlorophenyl)-piperidine is subjected to chemical resolution with chiral acid to obtain (S)-3-(4-chlorophenyl)-piperidine."
This process typically employs chiral acids such as D-camphorsulfonic acid or D-tartaric acid to separate enantiomers. The resolution process could be adapted for 4-(3,5-Difluorophenyl)Piperidine by using similar principles but would require experimental validation .
Biological Activity and Pharmacological Properties
Dopaminergic Activity
Fluorinated piperidine derivatives frequently interact with dopamine receptors. Research on related 4,4-difluoropiperidine compounds has shown promising activity as dopamine D4 receptor antagonists:
"We report the discovery and characterization of a novel series of 4,4-difluoropiperidine ether-based dopamine D4 receptor antagonists. Structure-activity relationship studies led to the identification of compound 14a, which displays exceptional binding affinity for the D4 receptor (Ki = 0.3 nM) and remarkable selectivity over other dopamine receptor subtypes."
The substitution pattern of fluorine atoms on the phenyl ring significantly impacts binding affinity and selectivity. The 3,5-difluoro pattern in our target compound may confer unique binding properties compared to other fluorinated analogs.
Structure-Activity Relationships
Research on fluorinated piperidine derivatives has revealed important structure-activity correlations:
This suggests that the position and number of fluorine atoms on the phenyl ring critically influence receptor binding and biological activity. The 3,5-difluoro substitution pattern in our target compound would likely provide distinct binding characteristics compared to 3,4-difluoro or 4-fluoro analogs .
Pharmacokinetic Properties
Absorption, Distribution, Metabolism, and Excretion (ADME)
Based on studies of similar fluorinated piperidine compounds, several pharmacokinetic properties can be predicted:
Lipophilicity and Blood-Brain Barrier Penetration
Fluorinated piperidines typically possess:
"...high lipophilicity (1, cLogP = 5.37) and had low CNS MPO scores (1, 3.0) – the poor CNS MPO score was driven by the high cLogP, high cLogD and low tPSA values."
The 3,5-difluoro substitution pattern would likely influence the compound's lipophilicity, potentially affecting its ability to cross the blood-brain barrier. This property is particularly relevant for compounds targeting central nervous system receptors.
Metabolic Stability
Studies on related compounds indicate potential metabolic challenges:
This suggests that 4-(3,5-Difluorophenyl)Piperidine Hydrochloride might face similar metabolic challenges, though the specific 3,5-difluoro substitution pattern could alter its metabolic profile.
| Predicted Property | Expected Value |
|---|---|
| Plasma Protein Binding | Potentially High |
| Microsomal Stability | Potentially Limited |
| Blood-Brain Barrier Penetration | Moderate to High |
Research Challenges and Future Directions
Optimization of Pharmacokinetic Properties
A significant challenge in developing 4-(3,5-Difluorophenyl)Piperidine Hydrochloride and related compounds as therapeutic agents involves optimizing their pharmacokinetic properties:
"...they suffered from poor in vitro PK properties, namely high intrinsic clearance in liver microsome and high plasma protein binding."
Future research directions might include:
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Structural modifications to improve metabolic stability
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Development of prodrug approaches to enhance bioavailability
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Investigation of alternative salt forms to optimize solubility profiles
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Exploration of extended-release formulations to overcome short half-lives
Receptor Selectivity Profiling
Comprehensive receptor binding studies would be essential to fully characterize the selectivity profile of 4-(3,5-Difluorophenyl)Piperidine Hydrochloride:
"...exceptional selectivity profile of these compounds makes them valuable tool compounds for investigating D4 receptor signaling in cellular models."
Understanding the precise interaction with dopamine receptor subtypes and potential off-target effects would be crucial for developing this compound as either a research tool or therapeutic agent.
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